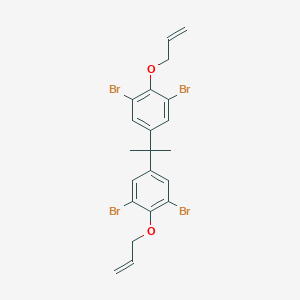
Acetato de metilo 2-(4-butilfenil)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(4-butylphenyl)acetate is an organic compound with the molecular formula C13H18O2. It is an ester formed from the reaction of 4-butylphenylacetic acid and methanol. This compound is known for its pleasant fruity aroma, making it a valuable ingredient in the fragrance and flavor industries.
Aplicaciones Científicas De Investigación
Methyl 2-(4-butylphenyl)acetate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.
Industry: Widely used in the fragrance and flavor industries due to its pleasant aroma.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-(4-butylphenyl)acetate can be synthesized through esterification. The typical method involves reacting 4-butylphenylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
4-Butylphenylacetic acid+MethanolH2SO4Methyl 2-(4-butylphenyl)acetate+Water
Industrial Production Methods
In an industrial setting, the production of methyl 2-(4-butylphenyl)acetate typically involves continuous esterification processes. Large-scale reactors equipped with distillation columns are used to separate the ester product from the reaction mixture. The process is optimized to maximize yield and purity while minimizing energy consumption and waste production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(4-butylphenyl)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 4-butylphenylacetic acid and methanol in the presence of a strong acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Hydrolysis: 4-Butylphenylacetic acid and methanol.
Reduction: 4-Butylphenylmethanol.
Substitution: Various substituted derivatives of methyl 2-(4-butylphenyl)acetate, depending on the substituent introduced.
Mecanismo De Acción
The mechanism of action of methyl 2-(4-butylphenyl)acetate depends on its specific application. In the context of its biological activity, the compound may interact with cellular receptors or enzymes, leading to a cascade of biochemical events. The exact molecular targets and pathways involved are subject to ongoing research.
Comparación Con Compuestos Similares
Methyl 2-(4-butylphenyl)acetate can be compared with other esters of phenylacetic acid, such as:
- Methyl 2-(4-tert-butylphenyl)acetate
- Methyl 2-(4-methylphenyl)acetate
- Methyl 2-(4-ethylphenyl)acetate
Uniqueness
The uniqueness of methyl 2-(4-butylphenyl)acetate lies in its specific butyl substituent on the aromatic ring, which imparts distinct physicochemical properties and a unique aroma profile compared to its analogs.
Propiedades
IUPAC Name |
methyl 2-(4-butylphenyl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-3-4-5-11-6-8-12(9-7-11)10-13(14)15-2/h6-9H,3-5,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXWENQUBCGNFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)CC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol]](/img/structure/B146988.png)





